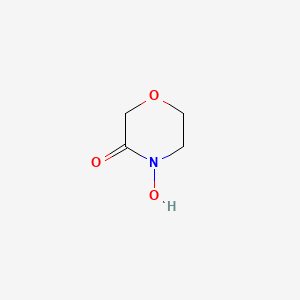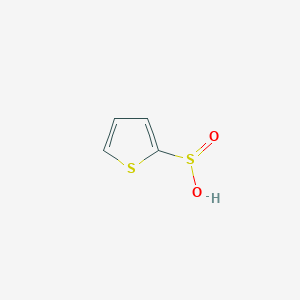
Benzenemethanol,4-(1-aminobutyl)-3-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenemethanol, where the benzene ring is substituted with a 1-aminobutyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanol as the core structure.
Substitution Reaction: A fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The 1-aminobutyl group is introduced via a nucleophilic substitution reaction. This involves reacting the fluorinated benzenemethanol with a suitable amine, such as butylamine, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenemethanol,4-(1-aminobutyl)-3-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
Benzenemethanol,4-(1-aminobutyl)-: Similar structure but lacks the fluorine atom.
Benzenemethanol,4-(1-aminopropyl)-3-fluoro-: Similar structure but with a shorter alkyl chain.
Benzenemethanol,4-(1-aminobutyl)-2-fluoro-: Similar structure but with the fluorine atom in a different position.
Uniqueness
Benzenemethanol,4-(1-aminobutyl)-3-fluoro- is unique due to the presence of both the 1-aminobutyl group and the fluorine atom at specific positions on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C11H16FNO |
|---|---|
分子量 |
197.25 g/mol |
IUPAC名 |
[4-(1-aminobutyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3 |
InChIキー |
AOUBWNDDTPDPGC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)





![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)




